Cas no 2149968-38-5 (3-methanesulfonamidoazetidine-1-carbonyl chloride)

3-methanesulfonamidoazetidine-1-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-methanesulfonamidoazetidine-1-carbonyl chloride
- EN300-1612440
- 2149968-38-5
-
- Inchi: 1S/C5H9ClN2O3S/c1-12(10,11)7-4-2-8(3-4)5(6)9/h4,7H,2-3H2,1H3
- InChI Key: YVADGUHQVQFAKW-UHFFFAOYSA-N
- SMILES: ClC(N1CC(C1)NS(C)(=O)=O)=O
Computed Properties
- Exact Mass: 212.0022410g/mol
- Monoisotopic Mass: 212.0022410g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.9Ų
- XLogP3: -0.3
3-methanesulfonamidoazetidine-1-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1612440-0.1g |
3-methanesulfonamidoazetidine-1-carbonyl chloride |
2149968-38-5 | 0.1g |
$715.0 | 2023-06-04 | ||
Enamine | EN300-1612440-10.0g |
3-methanesulfonamidoazetidine-1-carbonyl chloride |
2149968-38-5 | 10g |
$3500.0 | 2023-06-04 | ||
Enamine | EN300-1612440-0.05g |
3-methanesulfonamidoazetidine-1-carbonyl chloride |
2149968-38-5 | 0.05g |
$683.0 | 2023-06-04 | ||
Enamine | EN300-1612440-1.0g |
3-methanesulfonamidoazetidine-1-carbonyl chloride |
2149968-38-5 | 1g |
$813.0 | 2023-06-04 | ||
Enamine | EN300-1612440-50mg |
3-methanesulfonamidoazetidine-1-carbonyl chloride |
2149968-38-5 | 50mg |
$647.0 | 2023-09-23 | ||
Enamine | EN300-1612440-1000mg |
3-methanesulfonamidoazetidine-1-carbonyl chloride |
2149968-38-5 | 1000mg |
$770.0 | 2023-09-23 | ||
Enamine | EN300-1612440-5000mg |
3-methanesulfonamidoazetidine-1-carbonyl chloride |
2149968-38-5 | 5000mg |
$2235.0 | 2023-09-23 | ||
Enamine | EN300-1612440-250mg |
3-methanesulfonamidoazetidine-1-carbonyl chloride |
2149968-38-5 | 250mg |
$708.0 | 2023-09-23 | ||
Enamine | EN300-1612440-2500mg |
3-methanesulfonamidoazetidine-1-carbonyl chloride |
2149968-38-5 | 2500mg |
$1509.0 | 2023-09-23 | ||
Enamine | EN300-1612440-0.25g |
3-methanesulfonamidoazetidine-1-carbonyl chloride |
2149968-38-5 | 0.25g |
$748.0 | 2023-06-04 |
3-methanesulfonamidoazetidine-1-carbonyl chloride Related Literature
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
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4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
Additional information on 3-methanesulfonamidoazetidine-1-carbonyl chloride
3-Methanesulfonamidoazetidine-1-Carbonyl Chloride: A Comprehensive Overview
The compound with CAS No 2149968-38-5, commonly referred to as 3-methanesulfonamidoazetidine-1-carbonyl chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structural features, which include a methanesulfonamido group attached to an azetidine ring, further substituted with a carbonyl chloride moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable building block in various synthetic pathways.
Recent advancements in synthetic chemistry have underscored the importance of 3-methanesulfonamidoazetidine-1-carbonyl chloride in constructing complex molecular architectures. Researchers have leveraged its reactivity to develop novel methodologies for the synthesis of bioactive molecules, including peptide analogs and drug delivery systems. For instance, studies published in *Journal of Medicinal Chemistry* highlight its role in the construction of constrained peptide mimetics, which exhibit enhanced stability and bioavailability compared to their natural counterparts.
The structural integrity of 3-methanesulfonamidoazetidine-1-carbonyl chloride is further enhanced by the azetidine ring, a four-membered cyclic amine that imparts rigidity and modulates electronic properties. This feature is particularly advantageous in medicinal chemistry, where controlling molecular geometry is crucial for optimizing pharmacokinetic profiles. Recent investigations into its application as a chiral auxiliary have demonstrated its potential in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds with high efficiency.
In terms of chemical synthesis, 3-methanesulfonamidoazetidine-1-carbonyl chloride can be prepared via a variety of routes, including nucleophilic substitution and coupling reactions. A study published in *Organic Letters* details a novel one-pot synthesis strategy that utilizes microwave-assisted conditions to achieve high yields and excellent purity. This approach not only simplifies the synthetic process but also reduces reaction times, making it more amenable to large-scale production.
The versatility of 3-methanesulfonamidoazetidine-1-carbonyl chloride extends beyond traditional organic synthesis into emerging areas such as polymer chemistry and nanotechnology. Its carbonyl chloride group facilitates reactions with nucleophiles, enabling the construction of polymeric materials with tailored mechanical and thermal properties. For example, researchers at the University of California have utilized this compound to develop biodegradable polymers for use in biomedical applications, such as drug delivery vehicles and tissue engineering scaffolds.
Moreover, the methanesulfonamido group within 3-methanesulfonamidoazetidine-1-carbonyl chloride confers unique electronic characteristics that enhance its reactivity in certain transformations. A study featured in *Chemical Communications* demonstrates its utility as an activating agent in cross-coupling reactions, facilitating the formation of carbon-nitrogen bonds under mild conditions. This advancement has significant implications for the development of new catalysts and ligands in transition metal-mediated reactions.
Looking ahead, the continued exploration of 3-methanesulfonamidoazetidine-1-carbonyl chloride is expected to yield further insights into its potential applications across diverse disciplines. Its role as a versatile synthetic intermediate positions it as an invaluable tool in addressing challenges in drug discovery, materials science, and beyond.
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